2,5-Pyrrolidinedione, 3-[4-(2-hydroxyphenyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]-
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Overview
Description
3-[4-(2-HYDROXYPHENYL)PIPERAZIN-1-YL]-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound that features a piperazine ring, a pyrrolidine-2,5-dione moiety, and a phenyl diazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a protecting group that can be removed in subsequent steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-HYDROXYPHENYL)PIPERAZIN-1-YL]-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[4-(2-HYDROXYPHENYL)PIPERAZIN-1-YL]-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2-HYDROXYPHENYL)PIPERAZIN-1-YL]-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine structure.
4-[2-Hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: A compound with similar pharmacological properties.
Uniqueness
3-[4-(2-HYDROXYPHENYL)PIPERAZIN-1-YL]-1-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}PYRROLIDINE-2,5-DIONE is unique due to its combination of a piperazine ring, a pyrrolidine-2,5-dione moiety, and a phenyl diazenyl group. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications .
Properties
CAS No. |
441782-81-6 |
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Molecular Formula |
C26H25N5O3 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H25N5O3/c32-24-9-5-4-8-22(24)29-14-16-30(17-15-29)23-18-25(33)31(26(23)34)21-12-10-20(11-13-21)28-27-19-6-2-1-3-7-19/h1-13,23,32H,14-18H2 |
InChI Key |
AGXRBKWRGPQNOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4)C5=CC=CC=C5O |
Origin of Product |
United States |
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